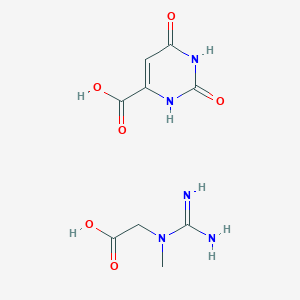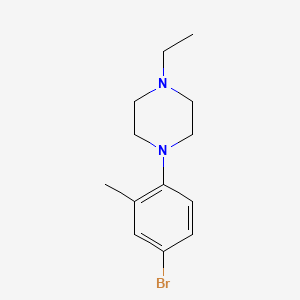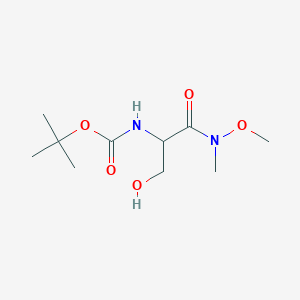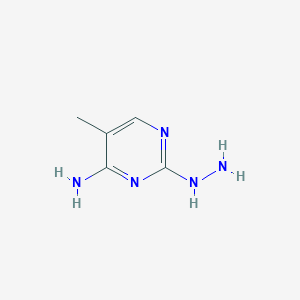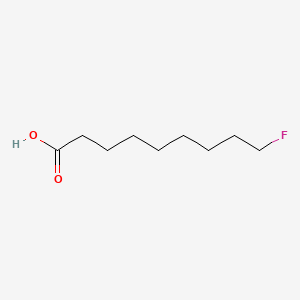
4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a piperidine ring substituted with a hydroxyl group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine and benzamide derivatives.
Formation of Intermediate: The piperidine derivative is reacted with a suitable reagent to introduce the hydroxyl group at the 4-position.
Coupling Reaction: The hydroxylated piperidine is then coupled with a benzamide derivative under appropriate conditions to form the final product.
Common reagents used in these reactions include reducing agents, oxidizing agents, and coupling reagents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N-methylpiperidine: Similar structure but lacks the benzamide moiety.
4-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the piperidine ring.
N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.
Uniqueness
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is unique due to the combination of the piperidine ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-hydroxy-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-11(2-4-12)13(17)15-9-10-5-7-14-8-6-10/h1-4,10,14,16H,5-9H2,(H,15,17) |
InChI-Schlüssel |
YQXWICWFNONVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


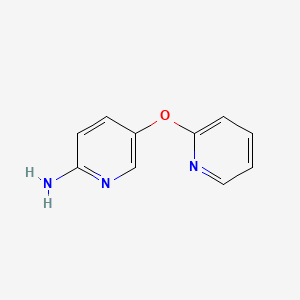
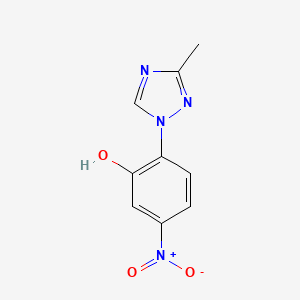


![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
![4-[(Pyridin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8691969.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]methanol](/img/structure/B8691974.png)
